![molecular formula C12H20O2S B13307489 2-(Propan-2-ylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13307489.png)
2-(Propan-2-ylsulfanyl)spiro[3.4]octane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propan-2-ylsulfanyl)spiro[3.4]octane-2-carboxylic acid is a chemical compound with the molecular formula C12H20O2S and a molecular weight of 228.35 g/mol . This compound is characterized by its unique spirocyclic structure, which includes a sulfur atom and a carboxylic acid functional group. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-ylsulfanyl)spiro[3One common method involves the annulation of a cyclopentane ring with a four-membered ring . The reaction conditions often require the use of specific catalysts and solvents to achieve the desired stereoselectivity and yield.
Industrial Production Methods
Análisis De Reacciones Químicas
Types of Reactions
2-(Propan-2-ylsulfanyl)spiro[3.4]octane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Aplicaciones Científicas De Investigación
2-(Propan-2-ylsulfanyl)spiro[3.4]octane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2-(Propan-2-ylsulfanyl)spiro[3.4]octane-2-carboxylic acid involves its interaction with specific molecular targets. The sulfur atom can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
2-(Propan-2-ylsulfanyl)spiro[3.3]heptane-2-carboxylic acid: Similar structure but with a different ring size.
2-azaspiro[3.4]octane: Contains a nitrogen atom instead of sulfur.
Uniqueness
2-(Propan-2-ylsulfanyl)spiro[3.4]octane-2-carboxylic acid is unique due to its specific spirocyclic structure and the presence of both sulfur and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C12H20O2S |
|---|---|
Peso molecular |
228.35 g/mol |
Nombre IUPAC |
2-propan-2-ylsulfanylspiro[3.4]octane-2-carboxylic acid |
InChI |
InChI=1S/C12H20O2S/c1-9(2)15-12(10(13)14)7-11(8-12)5-3-4-6-11/h9H,3-8H2,1-2H3,(H,13,14) |
Clave InChI |
GQDZMKYKHJTDOR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)SC1(CC2(C1)CCCC2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


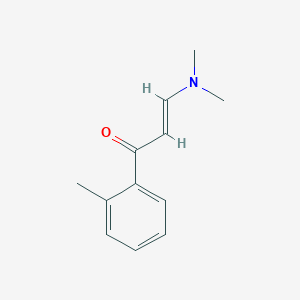
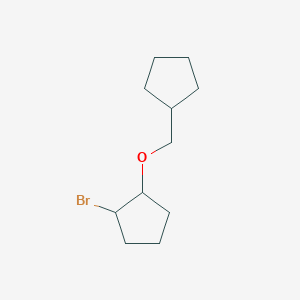
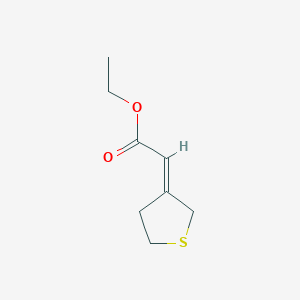
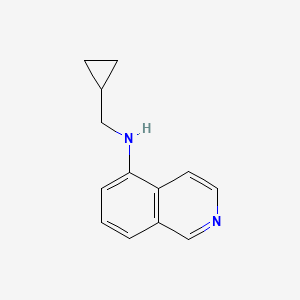
![(1-Methoxybutan-2-yl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13307431.png)
![1-Fluoro-3-{octahydrocyclopenta[b]pyrrol-1-yl}propan-2-ol](/img/structure/B13307433.png)
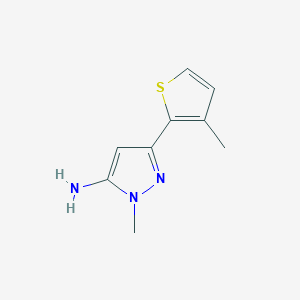
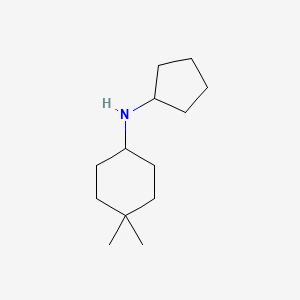
![(9S)-9-(2-Cyclopropyl-1,3-thiazol-5-yl)-3-fluoro-5,14-bis(tetramethyl-1,3,2-dioxaborolan-2-yl)-8-oxa-10-azatetracyclo[8.7.0.02,.011,1]heptadeca-1(17),2(7),3,5,11,13,15-heptaene](/img/structure/B13307449.png)
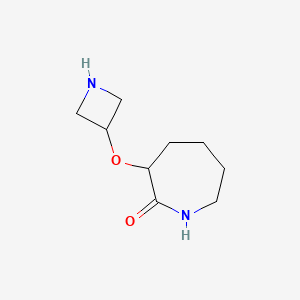
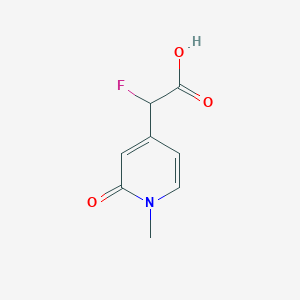
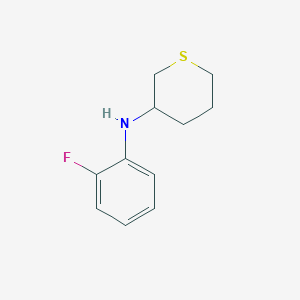
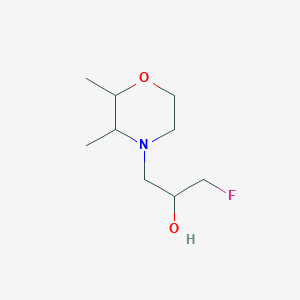
![Methyl 3-(aminomethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13307483.png)
